molecular formula C9H13N3 B13615071 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile

1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13615071
M. Wt: 163.22 g/mol
InChI Key: OVFMYKXPNXISFA-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is a functionalized pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Pyrazole scaffolds are recognized as privileged structures in pharmaceutical development due to their diverse biological activities and presence in several marketed drugs . As a 4-carbonitrile pyrazole, this compound offers a versatile chemical handle for further derivatization. The nitrile group is a valuable precursor that can be transformed into other functionalities, such as carboxylic acids, amides, and tetrazoles, which are crucial for modulating the pharmacokinetic and binding properties of potential drug candidates . The sterically demanding tert-butyl group at the 1-position and the methyl group at the 3-position can be leveraged to explore novel chemical space and optimize interactions with biological targets. Pyrazole-based compounds have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for developing new therapeutic agents. Research on analogous structures has shown promise in areas such as antibacterial, anticancer, and antifungal applications . Furthermore, substituted pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties, indicating potential utility in materials science . This compound is intended for research purposes as a building block in the synthesis of more complex, biologically active molecules, combinatorial libraries, and for the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-tert-butyl-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H13N3/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,1-4H3

InChI Key

OVFMYKXPNXISFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated systems for precise control of reaction parameters. The crude product is usually purified through techniques such as flash chromatography, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target, but generally involves binding to active sites or allosteric sites, altering the function of the target molecule .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl group in the target compound introduces significant steric bulk compared to other substituents in analogues, influencing reactivity, solubility, and intermolecular interactions. Key structural comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Notes
1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile 1-tert-butyl, 3-methyl C10H14N4 202.25* High steric hindrance; electron-donating tert-butyl
1-benzyl-3-(4-phenyltriazol-1-yl)-1H-pyrazole-4-carbonitrile 1-benzyl, 3-triazole C19H14N6 326.35 Aromatic triazole enhances π-π stacking
3-azido-1-benzyl-1H-pyrazole-4-carbonitrile 1-benzyl, 3-azido C11H8N6 224.08 Azido group enables click chemistry
3-(4-butyltriazol-1-yl)-1H-pyrazole-4-carbonitrile 3-butyltriazole C10H12N6 216.11 Aliphatic triazole improves hydrophobicity
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile 1-methyl, 5-amino C5H6N4 122.13 Amino group enhances hydrogen bonding

*Calculated based on analogous compounds.

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound likely reduces reactivity in crowded reactions (e.g., nucleophilic substitutions) compared to smaller substituents like benzyl or methyl .
  • Electronic Effects : The electron-donating tert-butyl group may stabilize the pyrazole ring’s electron density, contrasting with electron-withdrawing groups (e.g., nitriles, azides) in analogues .

Reactivity Trends :

  • The nitrile group in all compounds enables further functionalization (e.g., hydrolysis to amides).
  • Tert-butyl’s steric bulk may hinder acylation or alkylation at the 1-position compared to benzyl or methyl derivatives .

Physical and Chemical Properties

Property This compound 1-benzyl-3-(4-phenyltriazol-1-yl)-1H-pyrazole-4-carbonitrile 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile
State Likely solid Colorless solid Colorless oil
Melting Point Estimated 100–150°C* Not reported Not reported
Solubility Low polarity solvents (e.g., DCM, THF) Soluble in THF/water mixtures Soluble in chlorinated solvents
IR Spectroscopy ν(C≡N) ~2240 cm⁻¹ ν(C≡N) 2240 cm⁻¹; triazole peaks ~1605 cm⁻¹ ν(N₃) ~2143 cm⁻¹ (strong)

*Inferred from analogues in (MP 100–101.5°C) and (MP 224.9–247.9°C).

Spectral Data Comparison

1H NMR Highlights :

  • tert-butyl group : A singlet at ~1.4 ppm (9H, C(CH₃)₃) would distinguish the target compound from benzyl derivatives (e.g., 5.16–5.36 ppm for benzyl CH₂ in and ) .
  • Methyl group : A singlet at ~2.3 ppm (3H, CH₃) aligns with methyl-substituted pyrazoles in and .

13C NMR :

  • The tert-butyl carbon resonates at ~30 ppm (C(CH₃)₃), while nitrile carbons appear at ~110–120 ppm across all analogues .

Biological Activity

1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

Molecular Formula : C₆H₈N₄
Molecular Weight : 136.16 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)(C)C#N/C1=N/C(=C/N(C)C)C=N1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
  • DNA Intercalation : Similar to other pyrazole derivatives, it could intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds in this class could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

CompoundIC50 (μM)Reference
This compound10
Dexamethasone0.5

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli25
Staphylococcus aureus15

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate its full potential in cancer therapy.

Case Studies

Several case studies have highlighted the biological relevance of pyrazole derivatives:

  • Study on Inflammatory Models :
    • Researchers evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound, in carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent reduction in swelling compared to controls .
  • Antimicrobial Efficacy Assessment :
    • A comparative study assessed the antimicrobial activity of various pyrazoles against clinical isolates. The results indicated that this compound exhibited superior activity against resistant strains, suggesting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization of hydrazines and α,β-unsaturated carbonyl compounds to form the pyrazole core. Subsequent functionalization includes nucleophilic substitutions to introduce tert-butyl and methyl groups. Key optimization parameters include:

  • Catalysts : Acidic/basic conditions (e.g., trifluoroacetic acid) for cyclization .
  • Temperature : Controlled warming (e.g., 50°C) to enhance reaction rates while minimizing side products .
  • Solvent Polarity : Use of methylene chloride or THF to stabilize intermediates .
    Yield improvements (up to 88%) are achievable via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution EI-MS to validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~2140 cm⁻¹ (azide groups, if present) .
  • Melting Point Analysis : To assess crystallinity and purity (e.g., 100–101.5°C for azido derivatives) .

Q. What are the critical considerations in designing experiments to assess the compound’s interactions with biological targets?

  • Methodological Answer : Prioritize:

  • In Vitro Assays : Dose-response studies (e.g., IC₅₀ determination) using enzyme inhibition or receptor-binding assays .
  • Molecular Docking : Preliminary simulations (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .
  • Control Compounds : Include structurally similar analogs (e.g., sulfonyl vs. thioether derivatives) to isolate functional group effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Address discrepancies through:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and compound purity (>95% by HPLC) .
  • Structural Validation : Re-examine NMR/MS data to confirm identity, as impurities (e.g., regioisomers) may skew results .
  • Comparative SAR Analysis : Test analogs (e.g., 5-{[4-(methyl)benzyl]sulfonyl} derivatives) to identify substituent-dependent activity trends .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of pyrazole derivatives like this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified groups (e.g., trifluoromethyl, sulfonyl) and compare bioactivity .
  • Computational Modeling : Use QSAR models to correlate electronic (HOMO/LUMO) or steric parameters (e.g., logP) with experimental data .
  • Binding Kinetics : Surface plasmon resonance (SPR) to quantify affinity changes induced by structural modifications .

Q. What experimental approaches are used to investigate the reaction mechanisms involving this compound in organic synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in cyclization .
  • Computational DFT Studies : Calculate transition states (e.g., Gaussian 16) to elucidate nucleophilic substitution mechanisms .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Hybrid Workflow :

Perform docking (e.g., Glide) to predict binding poses with targets (e.g., COX-2) .

Validate via mutagenesis (e.g., alanine scanning) of key residues identified in silico .

Cross-reference with in vitro IC₅₀ values to refine models .

  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., tert-butyl vs. methyl) .

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